

Application Notes and Protocols for SJF-1528

Cell Viability Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SJF-1528

Cat. No.: B15615319

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Introduction

SJF-1528 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).^{[1][2][3]} As a bifunctional molecule, **SJF-1528** links a ligand for the target protein (the EGFR inhibitor Lapatinib) to a ligand for an E3 ubiquitin ligase (von Hippel-Lindau, VHL), thereby hijacking the cell's natural protein disposal machinery to specifically eliminate these key cancer-driving proteins.^{[2][3]} This targeted protein degradation offers a powerful alternative to traditional inhibition, particularly in overcoming drug resistance.

These application notes provide a detailed protocol for assessing the effect of **SJF-1528** on cell viability using a colorimetric MTS assay, a common method for evaluating cell proliferation and cytotoxicity.

Quantitative Data Summary

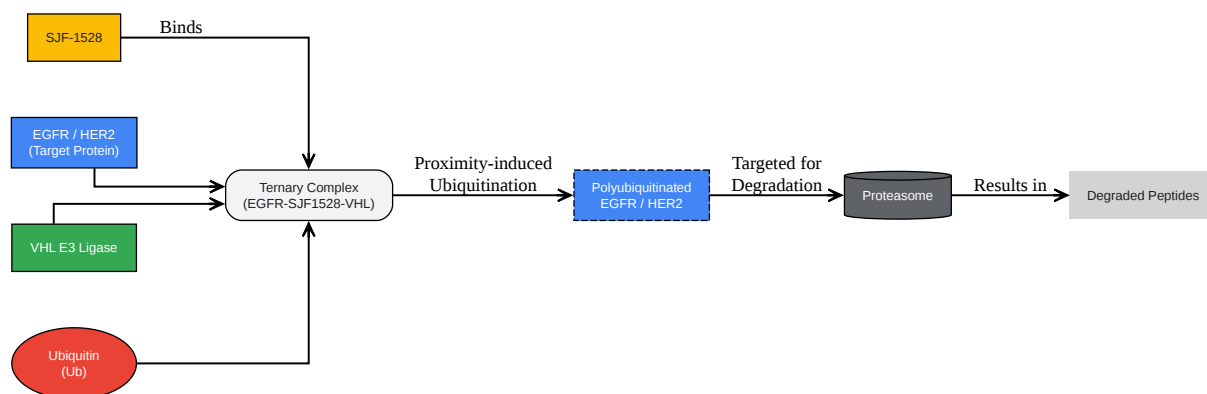
The following table summarizes the reported potency of **SJF-1528** in various cancer cell lines.

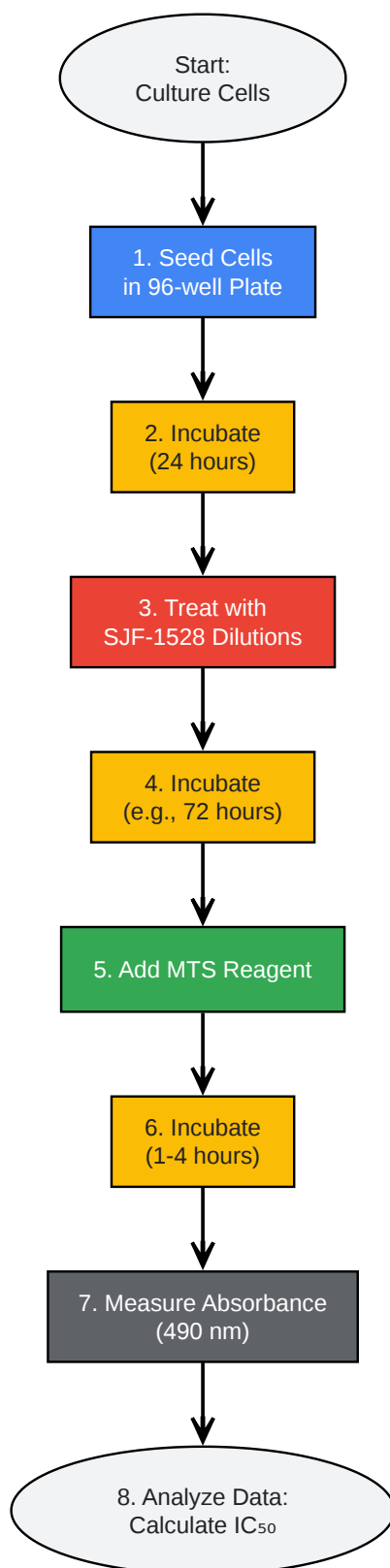
Metric	Cell Line	Target	Value	Reference
DC ₅₀	OVCAR8	Wild-type EGFR	39.2 nM	[1] [2]
DC ₅₀	HeLa	Exon 20 Ins mutant EGFR	736.2 nM	[1]
IC ₅₀	SKBr3	Cell Proliferation	102 nM	[2] [3]

Note: DC₅₀ (Degradation Concentration 50%) is the concentration of the degrader required to reduce the level of the target protein by 50%. IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.

Signaling Pathway and Mechanism of Action

SJF-1528 functions by inducing the ubiquitination and subsequent proteasomal degradation of EGFR and HER2. The diagram below illustrates this mechanism.





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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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